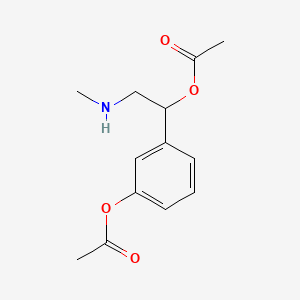
BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl alcohol moiety with a meta-hydroxy group and an alpha-((methylamino)methyl) substituent, further esterified with acetic acid to form diacetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE typically involves multiple steps:
Starting Material: The synthesis begins with benzyl alcohol.
Hydroxylation: Introduction of the meta-hydroxy group can be achieved through electrophilic aromatic substitution using reagents like nitric acid followed by reduction.
Aminomethylation: The alpha-((methylamino)methyl) group is introduced via Mannich reaction, involving formaldehyde and methylamine.
Esterification: The final step involves esterification with acetic anhydride or acetyl chloride to form the diacetate ester.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysts: Use of acid catalysts for esterification.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl alcohol moiety, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
Polymer Production: Utilized in the production of specialty polymers with specific functional groups.
Fragrance Industry: Employed in the synthesis of aromatic compounds for perfumes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)ETHYL)-, DIACETATE
- BENZYL ALCOHOL, p-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
Uniqueness
- Structural Differences : The position of the hydroxy group and the nature of the alpha-substituent.
- Functional Properties : Variations in reactivity and biological activity due to structural differences.
This detailed overview provides a comprehensive understanding of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
63991-22-0 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[3-[1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16/h4-7,13-14H,8H2,1-3H3 |
InChI Key |
SKRGPEBZTXSTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)

![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
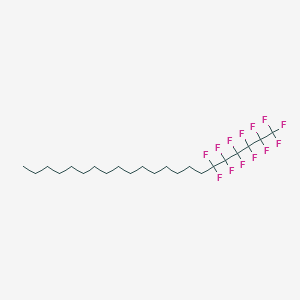
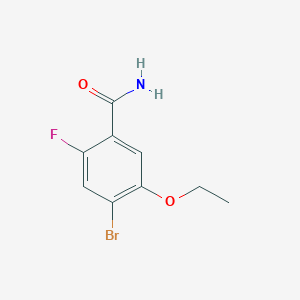
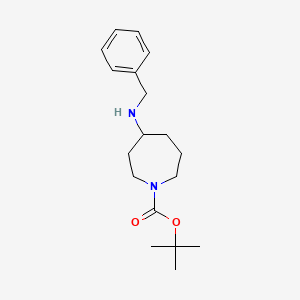

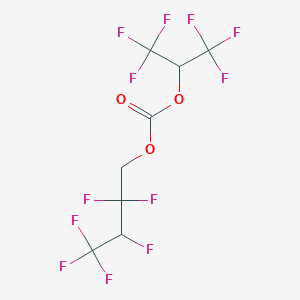

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)


